molecular formula C16H22O B12563259 Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)- CAS No. 161276-73-9

Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-

Cat. No.: B12563259
CAS No.: 161276-73-9
M. Wt: 230.34 g/mol
InChI Key: CFNBWILWJDXHSR-IMJJTQAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-: is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[2.2.1]heptane framework, which is a seven-membered ring system with two bridgehead carbons. The presence of a hydroxyl group at the second position, along with three methyl groups and a phenyl group, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)- typically involves the following steps:

    Cycloaddition Reactions: The initial step often involves a Diels-Alder reaction to form the bicyclic framework.

    Functional Group Modifications:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions followed by purification processes such as distillation and recrystallization to obtain the desired enantiomeric form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form various reduced derivatives.

    Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)

Major Products

    Oxidation Products: Ketones, Aldehydes

    Reduction Products: Alcohols, Alkanes

    Substitution Products: Halogenated derivatives, Amines

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)- has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl group and the bicyclic structure allow it to bind to enzymes and receptors, influencing various biochemical processes. The phenyl group contributes to its hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane: Lacks the hydroxyl and phenyl groups, making it less reactive.

    1,3,3-Trimethylbicyclo[2.2.1]heptane: Similar structure but without the phenyl group.

    2-Phenylbicyclo[2.2.1]heptane: Lacks the hydroxyl group, affecting its chemical reactivity.

Uniqueness

Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of Bicyclo[221]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

161276-73-9

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

(1R,2R,4S)-1,3,3-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C16H22O/c1-14(2)13-9-10-15(3,11-13)16(14,17)12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3/t13-,15+,16-/m0/s1

InChI Key

CFNBWILWJDXHSR-IMJJTQAJSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1)C([C@]2(C3=CC=CC=C3)O)(C)C

Canonical SMILES

CC1(C2CCC(C2)(C1(C3=CC=CC=C3)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.